N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide
Description
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydroxyethyl group, and a furan ring
Properties
IUPAC Name |
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3/c1-9(2)15-7-11(10(3)23-15)17(22)20-14(8-21)16-12(18)5-4-6-13(16)19/h4-7,9,14,21H,8H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPADDVWGLOALDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)C)C(=O)NC(CO)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common method involves the reaction of 2,6-difluorobenzaldehyde with ethylene glycol in the presence of a catalyst to form the hydroxyethyl derivative. This intermediate is then reacted with 2-methyl-5-propan-2-ylfuran-3-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions on the furan ring can introduce various functional groups.
Scientific Research Applications
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- 2,6-difluorophenyl isocyanate
- 2,6-difluoroacetophenone
Uniqueness
N-[1-(2,6-difluorophenyl)-2-hydroxyethyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide is unique due to the combination of its difluorophenyl and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
